

A Comparative Spectroscopic Guide to 5-Formylvanillin and Its Isomers

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Compound of Interest

Compound Name: 4-Hydroxy-5-methoxyisophthalaldehyde

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In the fields of pharmaceutical development, flavor chemistry, and materials science, the precise structural elucidation of aromatic aldehydes is paramount. 5-Formylvanillin (4-hydroxy-3-methoxyisophthalaldehyde) is a key derivative of vanillin, distinguished by an additional aldehyde group. This modification drastically alters its chemical properties and reactivity, making its unambiguous identification crucial. Misidentification with its common structural isomers—vanillin, isovanillin, and ortho-vanillin—can lead to significant errors in synthesis, product formulation, and biological assays.

This guide provides a comprehensive spectroscopic comparison of 5-Formylvanillin and its isomers. We will delve into the nuances of ^1H NMR, ^{13}C NMR, FT-IR, and UV-Vis spectroscopy, explaining not just what is observed, but why these differences arise from their distinct molecular structures. The methodologies described herein are robust, self-validating, and grounded in established analytical principles, ensuring researchers can confidently differentiate these compounds.

Molecular Structures: The Basis of Spectroscopic Variation

The position of the hydroxyl (-OH), methoxy (-OCH₃), and formyl (-CHO) groups on the benzene ring dictates the electronic environment of each atom, giving rise to unique spectroscopic fingerprints.

- 5-Formylvanillin: Features two aldehyde groups, one at C1 and another at C5, creating a more electron-deficient aromatic ring compared to its isomers.
- Vanillin (4-hydroxy-3-methoxybenzaldehyde): The foundational structure, with substituents at C1 (-CHO), C3 (-OCH₃), and C4 (-OH).[\[1\]](#)
- Isovanillin (3-hydroxy-4-methoxybenzaldehyde): An isomer where the positions of the -OH and -OCH₃ groups are swapped relative to vanillin.[\[2\]](#)
- ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde): Characterized by the ortho-positioning of the hydroxyl group relative to the primary aldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environments

¹H NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and integration of the proton signals provide a detailed structural map.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Scientist's Note: DMSO-d₆ is often preferred for these phenolic compounds as the acidic hydroxyl proton is more readily observed than in CDCl₃.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[\[3\]](#)
- Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
- Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Comparative ¹H NMR Data Analysis

The key differentiators in the ^1H NMR spectra are the aromatic protons and the number of aldehyde signals.

Proton Assignment	5-Formylvanillin (DMSO-d ₆)	Vanillin (DMSO-d ₆) [4]	Isovanillin (DMSO-d ₆) [4]	o-Vanillin (DMSO-d ₆) [4]	Justification for Differences
Aldehyde (-CHO)	~9.9 ppm (s, 1H), ~9.8 ppm (s, 1H)	~9.82 ppm (s, 1H)	~9.83 ppm (s, 1H)	~10.3 ppm (s, 1H)	5-Formylvanillin is unique with two aldehyde signals. The o-Vanillin aldehyde is downfield due to intramolecular H-bonding with the ortho -OH group.
Aromatic (Ar-H)	~8.1 ppm (d, 1H), ~7.5 ppm (d, 1H)	~7.4 ppm (d), ~7.4 ppm (dd), ~7.0 ppm (d)	~7.4 ppm (d), ~7.4 ppm (dd), ~6.9 ppm (d)	~7.6 ppm (dd), ~7.4 ppm (dd), ~7.0 ppm (t)	The two aromatic protons of 5-Formylvanillin are highly deshielded by the two flanking aldehyde groups, resulting in simpler, downfield signals. The other isomers show more complex splitting patterns for

					their three aromatic protons.
					The methoxy signal is a stable singlet across all isomers but can show minor shifts based on the overall electronic environment.
Methoxy (-OCH ₃)	~3.9 ppm (s, 3H)	~3.8 ppm (s, 3H)	~3.8 ppm (s, 3H)	~3.9 ppm (s, 3H)	
					The chemical shift of the exchangeable -OH proton is highly variable. In o-Vanillin, the strong intramolecular hydrogen bond shifts it significantly downfield.
Hydroxyl (-OH)	~11.0 ppm (s, 1H, broad)	~9.6 ppm (s, 1H, broad)	~10.2 ppm (s, 1H, broad)	~10.9 ppm (s, 1H, broad)	

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Multiplicity: s=singlet, d=doublet, dd=doublet of doublets, t=triplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

^{13}C NMR provides complementary information, confirming the number of unique carbon environments and the presence of key functional groups.

Experimental Protocol: ^{13}C NMR Spectroscopy

The protocol is similar to ^1H NMR, but data acquisition requires a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ^{13}C isotope. A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

Comparative ^{13}C NMR Data Analysis

The presence of two carbonyl carbons is the defining feature of 5-Formylvanillin.

Carbon Assignment	5-Formylvanillin (DMSO-d ₆)	Vanillin (DMSO-d ₆) [4]	Isovanillin (DMSO-d ₆) [4]	o-Vanillin (DMSO-d ₆) [4]	Justification for Differences
Aldehyde (C=O)	~192 ppm, ~191 ppm	~191.1 ppm	~191 ppm	~190 ppm	Two distinct C=O signals unequivocally identify 5-Formylvanillin.
Aromatic C-O	~155 ppm, ~145 ppm	~151.7 ppm, ~148 ppm	~153 ppm, ~147 ppm	~159 ppm, ~148 ppm	These quaternary carbon shifts are sensitive to the substituent pattern, providing a secondary check for isomer identification.
Aromatic C-H	~129 ppm, ~114 ppm	~125 ppm, ~116 ppm, ~113 ppm	~126 ppm, ~115 ppm, ~112 ppm	~128 ppm, ~120 ppm, ~119 ppm	The reduced number of C-H signals (two) for 5-Formylvanillin is a clear differentiator from the other isomers (three each).
Methoxy (-OCH ₃)	~57 ppm	~56 ppm	~56 ppm	~56 ppm	Similar to ¹ H NMR, this signal is

highly
conserved
across the
isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups whose vibrational frequencies are sensitive to their chemical environment.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

- **Background Scan:** Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.
- **Sample Application:** Place a small amount (2-5 mg) of the solid sample directly onto the ATR crystal.
- **Acquire Spectrum:** Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000-400 cm⁻¹.[\[4\]](#)

Comparative FT-IR Data Analysis

The carbonyl (C=O) and hydroxyl (O-H) stretching regions are most informative for distinguishing these isomers.

Vibrational Mode	5-Formylvanillin (cm ⁻¹)	Vanillin (cm ⁻¹)[5]	Isovanillin (cm ⁻¹)[5]	o-Vanillin (cm ⁻¹)	Justification for Differences
O-H Stretch	~3200-3400 (broad)	~3200 (broad)	~3300 (broad)	~3150 (broad)	The broadness indicates intermolecular hydrogen bonding. The lower frequency in o-Vanillin is due to strong intramolecular hydrogen bonding between the -OH and ortho -CHO group.
C-H Stretch (Aromatic)	~3100-3000	~3100-3000	~3100-3000	~3100-3000	Characteristic of sp ² C-H bonds, not highly diagnostic for these isomers.
C-H Stretch (Aldehyde)	~2850, ~2750	~2850, ~2750	~2850, ~2750	~2860, ~2760	The presence of two peaks (Fermi resonance) is characteristic of the aldehyde C-H bond.

					The split or broadened carbonyl peak for 5-Formylvanillin can indicate the two non-equivalent aldehydes.
C=O Stretch (Aldehyde)	~1680, ~1660	~1665	~1670	~1650	The C=O stretch in o-Vanillin is at a lower wavenumber due to resonance and H-bonding, which weakens the C=O double bond.
C=C Stretch (Aromatic)	~1600-1450	~1588, ~1509	~1590, ~1515	~1595, ~1480	The pattern of these "ring breathing" modes can serve as a fingerprint to differentiate the substitution patterns.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the conjugated π -system. The position of maximum absorbance (λ_{max}) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy

- Solvent: Choose a UV-transparent solvent, such as methanol or ethanol.
- Sample Preparation: Prepare a dilute solution of the analyte (e.g., $\sim 10 \mu\text{g/mL}$).
- Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette.

Comparative UV-Vis Data Analysis

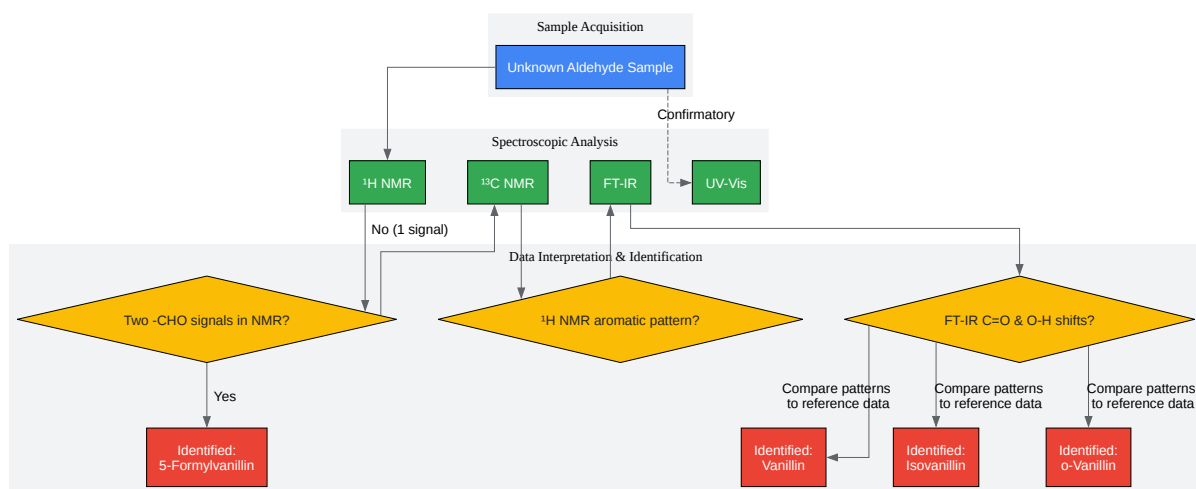
The presence of a second aldehyde group in 5-Formylvanillin extends the conjugated system, leading to a red shift (longer λ_{max}) compared to vanillin and isovanillin.

Compound	λ_{max} 1 (nm)	λ_{max} 2 (nm)	Solvent	Justification for Differences
5-Formylvanillin	~265	~325	Methanol	The additional electron-withdrawing aldehyde group extends conjugation, causing a bathochromic (red) shift in the principal absorption band compared to vanillin.
Vanillin[4]	~230	~280, ~310	Methanol	Represents the baseline electronic transitions for the 4-hydroxy-3-methoxybenzaldehyde scaffold.
Isovanillin[4]	~230	~278, ~315	Methanol	Shows very similar absorption to vanillin, as swapping the -OH and -OCH ₃ groups does not drastically alter the conjugated system.
o-Vanillin[4]	~255	~325	Methanol	The intramolecular hydrogen

bonding and
different
substitution
pattern
significantly alter
the electronic
transitions,
resulting in λ_{max}
values closer to
5-Formylvanillin.

Workflow for Isomer Differentiation

The following workflow provides a logical sequence for the spectroscopic analysis and identification of 5-Formylvanillin and its isomers.



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